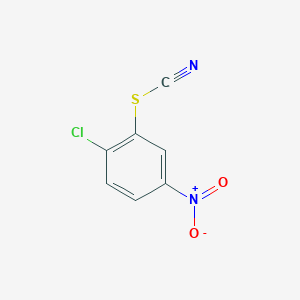

Thiocyanic acid, 2-chloro-5-nitrophenyl ester

Cat. No. B8712147

M. Wt: 214.63 g/mol

InChI Key: XJOYCFPMRZGGDY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07138075B2

Procedure details

2-Chloro-5-nitroaniline (90.0 g, 522 mmole) and 6 N HCl (600 mL) were stirred at room temperature until a homogeneous paste was obtained. Sodium nitrite (40.5 g, 585 mmole) in water (60 mL) was added drop by drop to this solution at 0° C. under inert atmosphere. After the addition was complete, the mixture was stirred for an additional hour. This was added in portions to a solution of KSCN (72.0 g, 738 mmole) and CuSCN (63.0 g, 522 mmole) in water (200 mL) at room temperature over a period of 2 hrs. On adding the diazonium salt to the thiocyanates, the solution turned from yellow to black with foaming. The mixture was stirred overnight and then filtered. The precipitate was washed with CH2Cl2 three times. The filtrate was also washed with CH2Cl2. The combined organic extracts were washed with water and dried with MgSO4. The solvent was then removed and the crude mixture was further recrystallized in hexane to yield light yellow powder (44.7 g, 42%). mp 103° C. (lit. 102° C.). 1H NMR (250 MHz, CDCl3) δ: 8.32 (d, 1H, J=2.5 Hz), 8.10 (dd, 1H, J=8.8, 2.5 Hz), 7.66 (d, 1H, J=8.8 Hz). 13C NMR (62.5 MHz, CDCl3) δ:147.0, 138.7, 131.1, 124.6, 124.0, 107.4. HR-MS (EI): calcd. for C7H3ClN2O2S 213.9600 [M+]. found 213.9598.

Name

KSCN

Quantity

72 g

Type

reactant

Reaction Step Three

[Compound]

Name

CuSCN

Quantity

63 g

Type

reactant

Reaction Step Three

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

thiocyanates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[C:17]([S-:19])#[N:18].[K+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[S:19][C:17]#[N:18] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

40.5 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

KSCN

|

|

Quantity

|

72 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[S-].[K+]

|

[Compound]

|

Name

|

CuSCN

|

|

Quantity

|

63 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

thiocyanates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for an additional hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate was washed with CH2Cl2 three times

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was also washed with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude mixture was further recrystallized in hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)[N+](=O)[O-])SC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 44.7 g | |

| YIELD: PERCENTYIELD | 42% | |

| YIELD: CALCULATEDPERCENTYIELD | 39.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |